molecular formula C6H4BF9N2S B3028099 4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate CAS No. 1605274-62-1

4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate

Cat. No. B3028099
M. Wt: 317.98 g/mol
InChI Key: GDZYRTFIIVPIBI-UHFFFAOYSA-N
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Patent
US09238660B1

Procedure details

A solution of 1-(pentafluorosulfanyl)benzene (495.9 mg, 2.263 mmol) in CH2Cl2 (10 mL) was added dropwise to BF3.OEt2 (493.3 mg, 3.476 mmol) in a flask cooled with an ice-water bath. tert-Butyl nitrite (300.1 mg, 2.910 mmol) in 2 mL of CH2Cl2 was added dropwise and stirred at 0° C. for 1 h. The precipitated colorless crystals were isolated by filtration. The crystals was dissolve in CH3CN (0.4 mL) and precipitated by addition of ether to give pale yellow solid crystals, which were washed with diethyl ether. Removal of the solvent under vacuum afforded the title compound as pale yellow crystals (605.1 mg, 84%): IR (ATR): {tilde over (v)}=2924, 2852, 2309, 1574, 1418, 1304, 1053, 768 cm−1. 1H NMR (500 MHz, CD3CN): δ=8.72 (d, J=9.2 Hz, 2H), 8.40 (d, J=9.2 Hz, 2H) ppm. 13C NMR (125 MHz, CD3COCD3): δ=160.4, (C), 134.4 (2CH), 129.5 (2CH), 120.4 (C) ppm. 19F NMR (470 MHz, CD3CN): δ=77.7 (quint, J=151 Hz, 1 F), 60.9 (d, J=151 Hz, 4 F), −151.5 (s, 4 F) ppm.
Quantity
495.9 mg
Type
reactant
Reaction Step One
Quantity
493.3 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300.1 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][S:2]([F:12])([F:11])([F:10])([F:9])[C:3]1[CH:8]=[CH:7]C=C[CH:4]=1.[B:13]([F:16])([F:15])[F:14].CCOCC.[N:22](OC(C)(C)C)=O.[CH3:29][C:30]#[N:31]>C(Cl)Cl>[F:14][B-:13]([F:1])([F:16])[F:15].[F:1][S:2]([F:12])([F:11])([F:10])([F:9])[C:3]1[CH:8]=[CH:7][C:30]([N+:31]#[N:22])=[CH:29][CH:4]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
495.9 mg
Type
reactant
Smiles
FS(C1=CC=CC=C1)(F)(F)(F)F
Name
Quantity
493.3 mg
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300.1 mg
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice-water bath
CUSTOM
Type
CUSTOM
Details
The precipitated colorless crystals were isolated by filtration
CUSTOM
Type
CUSTOM
Details
precipitated by addition of ether
CUSTOM
Type
CUSTOM
Details
to give pale yellow solid crystals, which
WASH
Type
WASH
Details
were washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
F[B-](F)(F)F.FS(C1=CC=C(C=C1)[N+]#N)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 605.1 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.